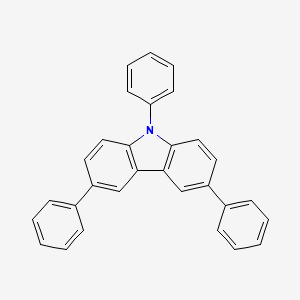

9H-Carbazole, 3,6,9-triphenyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9H-Carbazole, 3,6,9-triphenyl-, also known as Tris-PCz, is a compound with a tri-carbazole back-boned structure joined at the 3 and 6 positions . The highly-conjugated carbazoles make Tris-PCz electron-rich, which is widely used as a hole-transport layer material in TADF-OLED devices .

Synthesis Analysis

The synthesis of 9H-Carbazole, 3,6,9-triphenyl- involves complex chemical reactions. For instance, copper (II) complexes of 9H-Carbazole-3-carbaldehyde-4-phenylthiosemicarbazone (Cu-CCPTSC) have been synthesized and characterized . Another study involved introducing a pyridine group into the core structure as an electron-withdrawing unit and varying the substitution position of tercarbazole (TCz) .Molecular Structure Analysis

The molecular formula of 9H-Carbazole, 3,6,9-triphenyl- is C54H35N3 . It is a complex organic compound with a unique structure that contributes to its properties and applications.Chemical Reactions Analysis

The chemical reactions involving 9H-Carbazole, 3,6,9-triphenyl- are complex and varied. For example, it has been found that the electric field-induced reorientation of heterocycles modulates charge transport, and trapping/detrapping of charges in localized states within the bulk of the polymer .Physical And Chemical Properties Analysis

9H-Carbazole, 3,6,9-triphenyl- exhibits good thermal stability with high glass transition temperatures . The incorporation of the carbazole heterocycle, as a functional charge carrier transporting unit attached to a saturated polymethacrylamide backbone by a flexible alkyl chain, facilitates resistive switching by the applied voltage .Future Directions

The future of 9H-Carbazole, 3,6,9-triphenyl- lies in its potential applications in optoelectronic devices. The structural adaptability of the carbazole with the 3,6-substitution makes it an outstanding candidate for integration into polymers and also possesses improved stability and triplet energy . The role of intramolecular charge transfer (ICT) was highlighted by donor–acceptor architectures with tailoring energy levels to extract their advantageous physicochemical characteristics and optimized performances .

properties

IUPAC Name |

3,6,9-triphenylcarbazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H21N/c1-4-10-22(11-5-1)24-16-18-29-27(20-24)28-21-25(23-12-6-2-7-13-23)17-19-30(28)31(29)26-14-8-3-9-15-26/h1-21H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDXWYFQBRDBHKW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=C2)N(C4=C3C=C(C=C4)C5=CC=CC=C5)C6=CC=CC=C6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H21N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30454476 |

Source

|

| Record name | 9H-Carbazole, 3,6,9-triphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9H-Carbazole, 3,6,9-triphenyl- | |

CAS RN |

215502-76-4 |

Source

|

| Record name | 9H-Carbazole, 3,6,9-triphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Methoxy-9H-pyrido[3,4-b]indole](/img/structure/B1609680.png)

![Diethyl 6-acetyl-5,6-dihydropyrido[3,4-b]pyrazine-7,7(8H)-dicarboxylate](/img/structure/B1609686.png)

![(4S,6S)-N-ethyl-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-amine](/img/structure/B1609695.png)